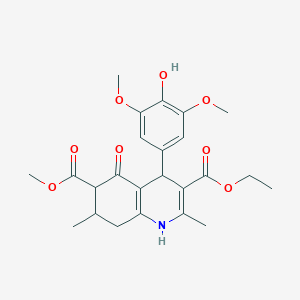![molecular formula C22H22ClNO5S B4103907 N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B4103907.png)
N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide
Übersicht
Beschreibung
N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide, also known as AH6809, is a selective antagonist of the prostaglandin E2 (PGE2) EP1 receptor. This compound has been widely used in scientific research to study the role of PGE2 in various physiological and pathological processes.
Wirkmechanismus
N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide selectively blocks the EP1 receptor, which is one of the four subtypes of PGE2 receptors. The EP1 receptor is known to mediate various physiological and pathological processes, including pain, inflammation, bone resorption, and cancer progression. By blocking the EP1 receptor, N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide inhibits the downstream signaling pathways that are activated by PGE2, leading to a reduction in the physiological and pathological processes mediated by the EP1 receptor.
Biochemical and Physiological Effects:
N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. For example, N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide can inhibit bone resorption by blocking the EP1 receptor on osteoclasts, which are the cells responsible for bone resorption. N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide can also reduce inflammation and pain by blocking the EP1 receptor on immune cells and sensory neurons. In addition, N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide has been shown to inhibit cancer cell proliferation, invasion, and metastasis by blocking the EP1 receptor on cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the EP1 receptor, which allows researchers to specifically study the role of the EP1 receptor in various physiological and pathological processes. Another advantage is that N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide has a high purity, which ensures reproducibility of the results. However, one limitation is that N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide may have off-target effects on other PGE2 receptors or other signaling pathways, which may complicate the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the use of N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide in scientific research. One direction is to investigate the role of the EP1 receptor in other physiological and pathological processes, such as cardiovascular diseases and neurodegenerative diseases. Another direction is to develop more potent and selective EP1 receptor antagonists for therapeutic applications. Finally, the use of N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide in combination with other drugs or therapies may provide new insights into the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide has been used in a wide range of scientific research studies to investigate the role of PGE2 in various physiological and pathological processes. For example, N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide has been used to study the effect of PGE2 on bone resorption, inflammation, and pain. N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide has also been used to investigate the role of PGE2 in cancer progression and metastasis.
Eigenschaften
IUPAC Name |
N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO5S/c1-28-22-14-8-6-12-20(22)24(30(26,27)18-9-3-2-4-10-18)15-17(25)16-29-21-13-7-5-11-19(21)23/h2-14,17,25H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFIHXWFVXGTGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(COC2=CC=CC=C2Cl)O)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(2-methoxyphenyl)-2,3,7,7-tetramethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4103824.png)

![methyl 4-[6-amino-5-cyano-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-3-yl]benzoate](/img/structure/B4103833.png)
![N-[4-(acetylamino)phenyl]-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4103838.png)

![6-amino-3,4-di-4-pyridinyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4103853.png)
![N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4103858.png)

![2-[(1-isobutyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B4103872.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(5-methyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B4103879.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-chloro-6-nitrophenyl)piperazine](/img/structure/B4103887.png)
![2-[1-ethyl-3-(2-furylmethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4103922.png)
![3-(4-ethylphenyl)-2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4103925.png)
![N-{[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-isopropylbenzamide](/img/structure/B4103940.png)